

# An In-Depth Technical Guide to the iNOS Inhibition Kinetics of GW274150 Phosphate

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## Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B2735693

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of inducible nitric oxide synthase (iNOS) inhibition by **GW274150 phosphate**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

## Data Presentation

The inhibitory activity and selectivity of GW274150 against iNOS have been quantified across various studies. The following tables summarize the key kinetic parameters.

Table 1: In Vitro Potency of GW274150 against iNOS

Parameter	Species	Value	Reference(s)
IC <sub>50</sub>	Human	2.19 µM	[1][2][3][4]
J774 Cells (intracellular)	0.2 µM (time- dependent)	[5]	
K <sub>d</sub>	Human	<40 nM (steady state)	
ED <sub>50</sub>	Rat	1.15 µM	
K <sub>i</sub>	Human	1.12 ± 0.1 µM (apparent, vs. L- arginine)	

Table 2: Selectivity of GW274150 for iNOS over other NOS Isoforms

Comparison	Species	Selectivity Fold	Reference(s)
iNOS vs. eNOS	Human	>100-fold	
Human	>5800-fold (steady state)		
Rat	>260-fold		
iNOS vs. nNOS	Human	>80-fold	
Human	>114-fold (steady state)		
Rat	>219-fold		

Table 3: In Vivo Efficacy of GW274150

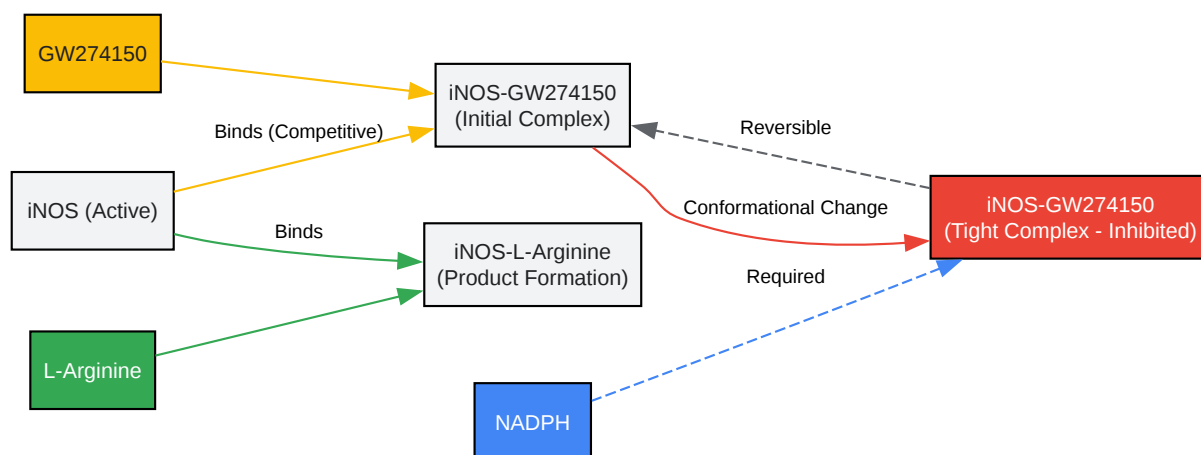
Parameter	Species	Value	Conditions	Reference(s)
ED <sub>50</sub>	Rat	3 mg/kg	Inhibition of LPS-mediated plasma NO <sub>2</sub> <sup>-</sup> /NO <sub>3</sub> <sup>-</sup> levels 14h after single i.p. dose	
ED <sub>50</sub>	Mouse	3.2 ± 0.7 mg/kg	Inhibition of LPS-induced plasma NOx levels after 14h (i.p.)	
ED <sub>50</sub>	Mouse	3.8 ± 1.5 mg/kg	Inhibition of LPS-induced plasma NOx levels after 14h (oral)	

## Mechanism of Action

GW274150 is a potent and highly selective inhibitor of iNOS. Its mechanism of action is characterized by the following key features:

- **Time-Dependent Inhibition:** The inhibitory effect of GW274150 on iNOS develops over time, indicating a slow-binding mechanism.
- **NADPH-Dependent:** The inhibition of iNOS by GW274150 requires the presence of NADPH.
- **Competitive with L-arginine:** GW274150 competes with the natural substrate, L-arginine, for binding to the active site of iNOS.
- **Reversibility:** The inhibition of iNOS by GW274150 is reported to be rapidly reversible.

The proposed mechanism involves an initial binding of GW274150 to the iNOS active site, which is competitive with L-arginine. This is followed by an NADPH-dependent conformational change, leading to a more tightly bound enzyme-inhibitor complex.



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Caption: Proposed mechanism of iNOS inhibition by GW274150.

## Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinetics of iNOS inhibition by GW274150.

### Determination of IC<sub>50</sub> (Half-maximal Inhibitory Concentration)

This protocol is based on a colorimetric assay that measures the production of nitrite, a stable oxidation product of nitric oxide (NO).

Workflow Diagram:



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